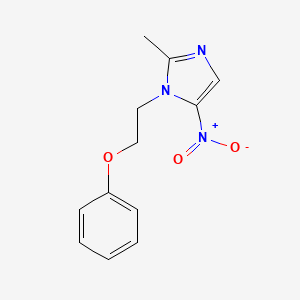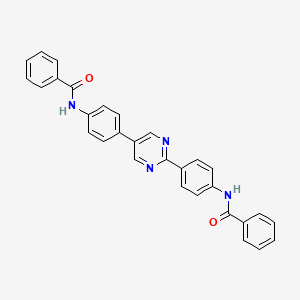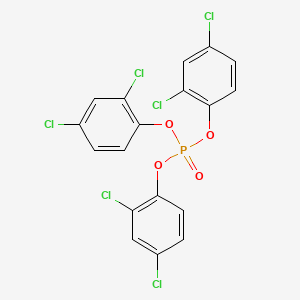
Tris(2,4-dichlorophenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4-dichlorophenyl) phosphate is an organic phosphate compound with the chemical formula C18H9Cl6O4P. It is commonly used as a flame retardant due to its excellent fire-resistant properties. This compound appears as a white crystalline powder and is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2,4-dichlorophenyl) phosphate is typically synthesized through the reaction of 2,4-dichlorophenol with phosphorus oxychloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ 3 \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_18\text{H}_9\text{Cl}_6\text{O}_4\text{P} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2,4-dichlorophenol and phosphorus oxychloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to filtration and crystallization processes to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4-dichlorophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl phosphate derivatives.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl phosphates with higher oxidation states, while reduction can produce less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Tris(2,4-dichlorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in various polymeric materials, including polyurethane foams, coatings, adhesives, and textiles.
Biology: Research has shown that this compound can act as an endocrine disruptor, affecting hormonal balance in living organisms.
Medicine: Studies are being conducted to understand its potential toxicological effects on human health, particularly its impact on the liver, kidneys, immune system, and nervous system.
Wirkmechanismus
The mechanism by which tris(2,4-dichlorophenyl) phosphate exerts its effects involves its interaction with cellular components. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal signaling pathways. Additionally, it can induce oxidative stress and cause damage to cellular structures, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
- Tris(2,4-dibromophenyl) phosphate
Uniqueness
Tris(2,4-dichlorophenyl) phosphate is unique due to its specific chemical structure, which imparts excellent flame-retardant properties. Compared to other similar compounds, it has a higher thermal stability and effectiveness in reducing flammability in various materials .
Eigenschaften
CAS-Nummer |
3820-68-6 |
|---|---|
Molekularformel |
C18H9Cl6O4P |
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
tris(2,4-dichlorophenyl) phosphate |
InChI |
InChI=1S/C18H9Cl6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H |
InChI-Schlüssel |
FSDYDBAXNANUQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


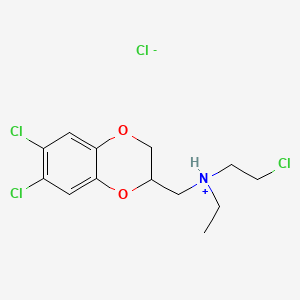
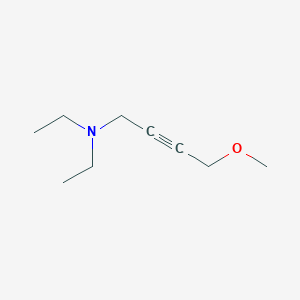
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

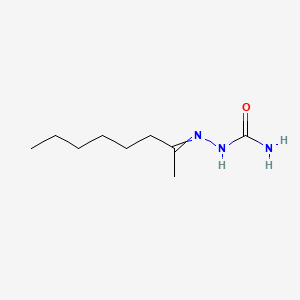
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)


![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
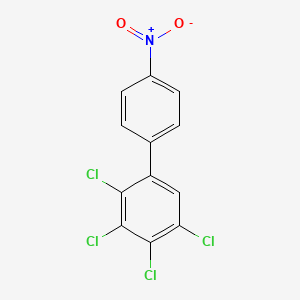
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
